N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylbenzamide
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Description
“N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylbenzamide” is a chemical compound with various molecular formulas depending on its derivatives . For instance, one of its derivatives has a molecular formula of C24H31N3O2S .
Molecular Structure Analysis
The molecular structure of this compound varies based on its derivatives. For example, one derivative has a molecular formula of C17H19N3OS2 with an average mass of 345.482 Da . Another derivative has a molecular formula of C24H31N3O2S .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific derivative. For instance, one derivative has a molecular formula of C17H19N3OS2 with an average mass of 345.482 Da . Another derivative has a molecular formula of C24H31N3O2S .Scientific Research Applications
Novel Synthesis and Antitumor Evaluation
The compound has been explored for its antitumor properties, particularly through the synthesis of heterocyclic compounds derived from similar structural motifs. For example, Shams et al. (2010) reported on the synthesis of polyfunctionally substituted heterocyclic compounds, demonstrating high inhibitory effects on various cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. This research highlights the compound's potential in developing new antitumor agents (H. Shams, R. Mohareb, M. H. Helal, & Amira Mahmoud, 2010).
Catalytic Applications
Another significant application involves catalysis, where derivatives of the compound have been used to stabilize nanoparticles for the hydrogenation of aromatic substrates. Martinez-Espinar et al. (2017) synthesized new Rh nanoparticles stabilized by N-Heterocyclic Carbenes derived from the compound, showcasing its utility in catalytic hydrogenation with high selectivity under various conditions (Francisco Martinez-Espinar et al., 2017).
Antitumor and QSAR Analysis
The compound's framework has also been used to develop novel cyano- and amidinobenzothiazole derivatives with notable antiproliferative effects on tumor cell lines. Ćaleta et al. (2009) provided insights into the synthesis, antitumor evaluation, and quantitative structure-activity relationship (QSAR) analysis, underscoring the importance of molecular polarizability and the distribution of pharmacophores for antitumor activity (I. Ćaleta et al., 2009).
Heterocyclic Transformations
The versatility of the compound is further demonstrated in the synthesis of diverse heterocyclic structures. Chigorina et al. (2019) explored its applications in synthesizing N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides and their reactions, leading to various heterocyclization products. This work showcases the compound's potential as a precursor for synthesizing complex heterocyclic molecules with possible biological activity (E. A. Chigorina, A. Bespalov, & V. Dotsenko, 2019).
properties
IUPAC Name |
N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-12-7-6-8-13(9-12)17(24)22-18-15(11-21)14-10-19(2,3)23-20(4,5)16(14)25-18/h6-9,23H,10H2,1-5H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LATKHACFNHRIMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylbenzamide |
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